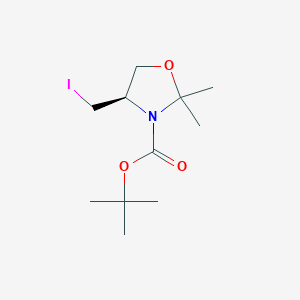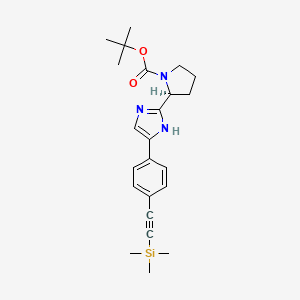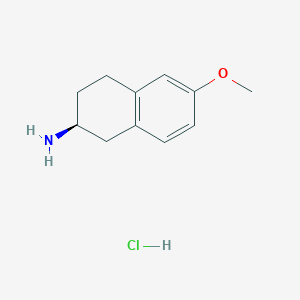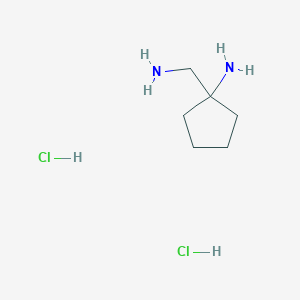
(R)-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine
Vue d'ensemble
Description
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine is a chiral oxazolidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodomethyl substituent, and a dimethyloxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine typically involves the following steps:
Formation of the Oxazolidine Ring: The starting material, often a chiral amino alcohol, undergoes cyclization with a carbonyl compound to form the oxazolidine ring.
Introduction of the Boc Protecting Group: The oxazolidine intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Iodomethylation: The final step involves the introduction of the iodomethyl group. This can be achieved by treating the Boc-protected oxazolidine with iodomethane (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for ®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidines with various functional groups.
Deprotection: Formation of the free amine derivative.
Applications De Recherche Scientifique
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of chiral ligands and catalysts for asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine primarily involves its role as a chiral auxiliary or intermediate in organic synthesis. The iodomethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The Boc protecting group provides stability and can be removed under controlled conditions to reveal the free amine, which can further participate in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-Boc-4-(chloromethyl)-2,2-dimethyloxazolidine: Similar structure but with a chloromethyl group instead of an iodomethyl group.
®-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine: Similar structure but with a bromomethyl group instead of an iodomethyl group.
®-N-Boc-4-(hydroxymethyl)-2,2-dimethyloxazolidine: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
®-N-Boc-4-(iodomethyl)-2,2-dimethyloxazolidine is unique due to the presence of the iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro- and bromo- counterparts. This increased reactivity can be advantageous in certain synthetic applications, allowing for more efficient and selective transformations.
Propriétés
IUPAC Name |
tert-butyl (4R)-4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGBRZVZDZOFAI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CI)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CI)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B3224443.png)
![4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B3224447.png)

